molecular formula C8H10ClFN2O B3113493 2-(4-Fluorophenyl)acetohydrazide hydrochloride CAS No. 1956310-61-4

2-(4-Fluorophenyl)acetohydrazide hydrochloride

Cat. No.: B3113493
CAS No.: 1956310-61-4
M. Wt: 204.63
InChI Key: WMQCIDZPMIVXQO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)acetohydrazide hydrochloride is a chemical compound with the molecular formula C8H10ClFN2O. It is known for its applications in various fields, including medicinal chemistry, organic synthesis, and pharmaceutical development . This compound is characterized by the presence of a fluorophenyl group attached to an acetohydrazide moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)acetohydrazide hydrochloride typically involves the reaction of 2-cyanoacetyl chloride with 4-fluoronitrobenzene, followed by appropriate treatment to yield the target compound . The reaction conditions often require careful control of temperature, pH, and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)acetohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)acetohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The acetohydrazide moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzeneacetic acid hydrazide
  • 4-Fluorophenylacetic acid hydrazide
  • Benzeneacetic acid, 4-fluoro-, hydrazide

Uniqueness

2-(4-Fluorophenyl)acetohydrazide hydrochloride is unique due to its specific combination of a fluorophenyl group and an acetohydrazide moiety. This combination imparts distinct chemical properties, making it valuable in various applications. Compared to similar compounds, it may offer enhanced reactivity, stability, and biological activity .

Properties

IUPAC Name

2-(4-fluorophenyl)acetohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O.ClH/c9-7-3-1-6(2-4-7)5-8(12)11-10;/h1-4H,5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQCIDZPMIVXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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